N-(2,5-dimethylphenyl)-2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-DIMETHYLPHENYL)-2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group, a dihydropyrimidinyl group, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Thioacetamide Formation: The dihydropyrimidinone core is then reacted with a suitable thiol reagent to introduce the thioacetamide functionality.
Coupling with Dimethylphenyl Group: The final step involves coupling the thioacetamide intermediate with 2,5-dimethylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: As an intermediate in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-DIMETHYLPHENYL)-2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C14H15N3O2S |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H15N3O2S/c1-9-3-4-10(2)11(7-9)16-12(18)8-20-13-5-6-15-14(19)17-13/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19) |
InChI Key |
PVLRJNQUVRTQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=CC=NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.